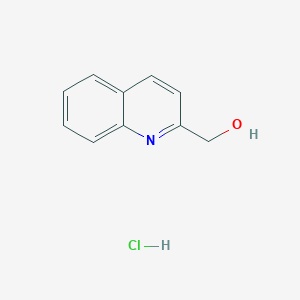

Quinolin-2-ylmethanol hydrochloride

Description

Significance of Quinoline (B57606) Scaffold in Contemporary Organic and Inorganic Chemistry Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in modern chemical research. tandfonline.comrsc.org Its unique structural and electronic properties make it a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. tandfonline.comrsc.org This versatility has led to the widespread use of quinoline derivatives in medicinal chemistry, with many compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.govnih.govnih.gov

Beyond its medicinal applications, the quinoline ring system is a crucial component in materials science and catalysis. Its aromatic nature and the presence of a nitrogen atom allow for the fine-tuning of electronic and photophysical properties. This has led to the development of quinoline-based compounds for applications such as organic light-emitting diodes (OLEDs), sensors, and as ligands in coordination chemistry. researchgate.net The ability of the quinoline nitrogen to coordinate with metal ions is fundamental to its role in catalysis, where it can influence the reactivity and selectivity of a wide range of chemical transformations. wikipedia.org The synthetic versatility of the quinoline scaffold allows for the generation of a large library of derivatives, enabling chemists to systematically explore structure-activity relationships. eurekaselect.com

Role of 2-Substituted Quinoline Derivatives in Specialized Chemical Applications

Substitution at the 2-position of the quinoline ring provides a direct avenue to modulate the compound's steric and electronic environment, leading to derivatives with highly specialized functions. nih.govnih.gov This targeted modification is a key strategy in the design of molecules for specific applications. For instance, 2-substituted quinolines have been extensively investigated as potential therapeutic agents. nih.govijresm.com The nature of the substituent at the C-2 position can significantly influence the biological activity, with variations leading to enhanced potency or selectivity against specific biological targets. researchgate.net Research has shown that 2-substituted quinolines can exhibit potent antileishmanial, anticancer, and antibacterial activities. nih.govnih.govijresm.com

In the realm of materials chemistry, 2-substituted quinolines are valuable precursors for the synthesis of functional materials. The substituent can be designed to introduce specific functionalities, such as chromophores for dye-sensitized solar cells or fluorescent moieties for bio-imaging applications. researchgate.net Furthermore, the steric bulk and electronic nature of the 2-substituent play a critical role when these molecules are employed as ligands in transition metal catalysis. By altering the group at this position, researchers can control the coordination geometry around the metal center, thereby influencing the catalyst's activity and selectivity in various organic reactions. researchgate.net

Justification for Investigating Quinolin-2-ylmethanol Hydrochloride in Research Contexts

The specific focus on this compound is driven by a combination of factors rooted in its chemical structure and potential applications. The presence of a hydroxymethyl group at the 2-position introduces a versatile functional handle. This alcohol functionality can participate in a variety of chemical reactions, such as esterification or etherification, allowing for its use as a precursor in the synthesis of more complex molecules. researchgate.net This makes Quinolin-2-ylmethanol a valuable building block for creating libraries of novel quinoline derivatives for screening in drug discovery and materials science. mdpi.com

The decision to investigate the hydrochloride salt form is a practical one, often employed in chemical research to enhance the compound's stability and solubility in aqueous media. ontosight.ainih.gov Many organic bases, like quinoline derivatives, have limited water solubility, which can be a significant hurdle in biological assays or certain catalytic reactions performed in aqueous environments. The formation of a hydrochloride salt increases the polarity of the molecule, often leading to improved handling characteristics and bioavailability in biological studies. ontosight.ainih.gov Therefore, the investigation of this compound is justified by its potential as a versatile synthetic intermediate, a candidate for biological evaluation, and a model compound for studying the influence of the hydrochloride salt form on the physicochemical properties and reactivity of 2-substituted quinolines.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

26315-73-1 |

|---|---|

Molecular Formula |

C10H10ClNO |

Molecular Weight |

195.64 g/mol |

IUPAC Name |

quinolin-2-ylmethanol;hydrochloride |

InChI |

InChI=1S/C10H9NO.ClH/c12-7-9-6-5-8-3-1-2-4-10(8)11-9;/h1-6,12H,7H2;1H |

InChI Key |

CSRDQUAKBOCNGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CO.Cl |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Pathways

Mechanistic Studies of Quinoline (B57606) Ring Formation

The construction of the quinoline scaffold can be achieved through several named reactions, each proceeding via a distinct mechanistic pathway. These methods often involve the reaction of anilines with carbonyl compounds or other suitable precursors, leading to the formation of the heterocyclic ring through cyclization.

One of the most prominent methods for quinoline synthesis that proceeds via an aldol-type condensation is the Friedländer synthesis. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. youtube.com The reaction can be catalyzed by either acid or base.

The mechanism generally proceeds through the following key steps:

Schiff Base/Enamine Formation: The reaction initiates with the nucleophilic attack of the amino group of the 2-aminoaryl ketone on the carbonyl group of the second reactant (e.g., a ketone). This is followed by dehydration to form a Schiff base intermediate. This intermediate can exist in equilibrium with its enamine tautomer. wikipedia.orgnih.gov

Intramolecular Aldol (B89426) Condensation: The enolate, formed from the enamine or directly from the methylene (B1212753) ketone under basic conditions, attacks the carbonyl group of the original aminoaryl ketone moiety in an intramolecular fashion. nih.gov

Cyclization and Dehydration: This cyclization forms a hydroxyl-containing intermediate. Subsequent dehydration (elimination of a water molecule) leads to the formation of the aromatic quinoline ring system. wikipedia.org

The Friedländer synthesis is a powerful tool for creating a wide range of substituted quinolines, as the nature of the substituents can be easily varied by changing the starting materials. nih.gov

Modern synthetic methods have introduced transition metal-catalyzed reactions to construct the quinoline ring, including pathways involving carbonylation. A notable example is the cobalt(III)-catalyzed synthesis of 4-arylquinolines from anilines and ketones, where paraformaldehyde serves as the carbonyl source. researchgate.net

The proposed mechanism for this transformation involves a C-H activation/carbonylation/cyclization cascade: researchgate.net

C-H Bond Activation: The reaction is initiated by the ortho-C–H bond activation of the aniline (B41778) substrate by the cobalt catalyst, forming a cobaltacycle intermediate.

Carbonyl Insertion: Paraformaldehyde provides a source of formaldehyde, which then inserts into the cobalt-carbon bond of the intermediate.

Condensation and Cyclization: The resulting intermediate undergoes condensation with a ketone. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization steps to yield the final quinoline product.

This method is atom-economical and demonstrates excellent functional group tolerance, providing a direct route to complex quinolines from simple precursors. researchgate.net

Oxidative cyclization represents a broad and versatile class of reactions for quinoline synthesis. These methods involve the formation of a key C-C or C-N bond followed by an oxidation step to achieve the aromatic quinoline core. These reactions can be mediated by transition metals or be metal-free. mdpi.com

General Mechanistic Features: The common feature of these reactions is the cyclization of a pre-formed or in-situ generated intermediate, such as an enamine, imine, or substituted aniline, followed by an oxidation step that aromatizes the newly formed heterocyclic ring. The oxidant can be molecular oxygen (often in aerobic oxidations), dimethyl sulfoxide (B87167) (DMSO), or chemical oxidants like potassium persulfate (K₂S₂O₈). mdpi.comorganic-chemistry.org

Transition-Metal-Catalyzed Pathways: Catalysts based on palladium, copper, and silver are frequently employed. mdpi.com For instance, palladium-catalyzed aerobic oxidative methods can be used to synthesize disubstituted quinolines from anilines and allylic alcohols. The plausible mechanism begins with the generation of a π-allylpalladium species, which, after nucleophilic attack and subsequent transformations, forms an intermediate that cyclizes and is then aerobically oxidized to the quinoline. mdpi.com

Metal-Free Pathways: Metal-free oxidative cyclizations often utilize iodine, superacids, or photocatalysis. nih.govmdpi.com For example, iodine can catalyze a Povarov-type reaction where it is proposed to activate a methyl ketone, which then reacts with an aniline and another component. The subsequent steps involve electrophilic cyclization and oxidative aromatization to furnish the quinoline product. nih.gov

Interactive Table: Catalytic Systems in Oxidative Cyclization for Quinoline Synthesis

| Catalyst System | Oxidant | Substrates | Key Mechanistic Feature | Reference |

| Pd(OAc)₂/Brønsted Acid | O₂ (Air) | Anilines, Aliphatic Alcohols | Aerobic oxidative aromatization | mdpi.com |

| Cu(I) or Cu(II) | K₂S₂O₈ | N-arylglycine derivatives, Olefins | Oxidative cross-dehydrogenative coupling | mdpi.com |

| Silver Acetate | - | N-aryl-3-alkylideneazetidines | Silver-promoted oxidative cascade/ring expansion | mdpi.com |

| Eosin Y (Photocatalyst) | Blue LED/O₂ | N-propargylanilines, Sodium sulfinates | Visible-light-induced radical cascade cyclization | mdpi.com |

| DMSO | - | 2-allylanilines | DMSO-mediated oxidative cycloisomerization | nih.gov |

Transformations Involving the 2-Hydroxymethyl Group

The 2-hydroxymethyl group of quinolin-2-ylmethanol is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of quinoline derivatives. Its position adjacent to the nitrogen-containing aromatic ring influences its reactivity.

The primary alcohol of the 2-hydroxymethyl group can be oxidized to form either quinaldehyde (quinoline-2-carbaldehyde) or quinaldic acid (quinoline-2-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Selective oxidation to the aldehyde requires the use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations. The mechanism for PCC oxidation, for example, involves:

Formation of a chromate (B82759) ester by the reaction of the alcohol with PCC.

A base (such as pyridine) abstracts the proton from the carbon bearing the oxygen.

This initiates an E2-like elimination, where the C-H bond breaks, the C=O double bond forms, and the chromium species is reduced and departs as the leaving group, yielding the aldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid. youtube.com The mechanism generally proceeds through the initial formation of the aldehyde (as described above). The aldehyde then undergoes further oxidation. In the presence of water, the aldehyde forms a hydrate, which is then oxidized by the strong oxidant in a manner similar to the initial alcohol oxidation, ultimately yielding the carboxylic acid. The electron-withdrawing nature of the quinoline ring can facilitate this second oxidation step.

The hydroxyl group of an alcohol is a poor leaving group. Therefore, direct nucleophilic substitution on the 2-hydroxymethyl group is not feasible. The transformation must proceed via a two-step mechanism involving the conversion of the hydroxyl into a good leaving group.

Mechanism:

Activation of the Hydroxyl Group: The alcohol is first treated with a reagent to convert the -OH group into a better leaving group. This can be achieved in two common ways:

Protonation: In the presence of a strong acid (e.g., HBr), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). Water is an excellent leaving group.

Conversion to a Sulfonate Ester: The alcohol is reacted with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base (e.g., pyridine). This forms a tosylate (-OTs) or mesylate (-OMs) ester, both of which are excellent leaving groups.

Nucleophilic Attack: Once the leaving group is in place, a nucleophile (Nu⁻) can attack the electrophilic methylene carbon. The reaction can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the nucleophile.

Sₙ2 Pathway: A strong nucleophile will attack the carbon in a single, concerted step, inverting the stereochemistry if the carbon is chiral and displacing the leaving group.

Sₙ1 Pathway: If a stable carbocation can be formed (the quinolin-2-ylmethyl cation is stabilized by resonance with the aromatic ring, similar to a benzyl (B1604629) cation), the leaving group may depart first to form this carbocation. The nucleophile then attacks the planar carbocation, typically resulting in a racemic mixture if the starting material was chiral.

This pathway allows for the introduction of a wide variety of functional groups at the 2-position, including halides, azides, cyanides, and thiols, by selecting the appropriate nucleophile. mdpi.com

Skeletal Editing and Rearrangement Mechanisms of Quinoline Cores

The strategic modification of the fundamental ring structure of quinolines, known as skeletal editing, represents a significant advancement in synthetic chemistry. This approach allows for the precise alteration of the quinoline core, enabling the creation of diverse and novel heterocyclic compounds. These transformations are often achieved through sophisticated reaction cascades that involve rearrangements and the controlled cleavage and formation of bonds within the molecular skeleton.

Cyclizative Sequential Rearrangements

A powerful strategy for the skeletal editing of quinolines involves the use of quinoline N-oxides in multicomponent reactions. rsc.orgprepchem.comnih.gov In a typical one-pot procedure, quinoline N-oxides react with dialkyl acetylenedicarboxylates and water under Brønsted acid catalysis. rsc.orgnih.gov This initiates a sequence of cyclization and rearrangement processes that transform the quinoline N-oxide into unique 2-substituted indolines. rsc.orgprepchem.comnih.gov

The reaction proceeds through several key steps:

Cyclization: The quinoline N-oxide undergoes a [3+2] cycloaddition with the dialkyl acetylenedicarboxylate.

Sequential Rearrangement: The initial cycloadduct undergoes a series of rearrangements, often facilitated by the acidic conditions, leading to the formation of a stable indoline (B122111) scaffold.

This method is highly valuable as it allows for the modular construction of complex nitrogen-containing heterocycles from readily available starting materials. rsc.orgnih.gov

Divergent Reaction Outcomes through Mechanistic Control

A key feature of modern synthetic methods is the ability to control reaction pathways to produce different products from the same set of starting materials. This concept, known as divergent synthesis, has been successfully applied to the skeletal editing of quinolines. By carefully selecting the reaction conditions, such as the catalyst, base, or solvent, the outcome of the reaction of quinoline derivatives can be steered towards different molecular architectures. nih.govcombichemistry.commdpi.com

For instance, the 2-substituted indolines formed from the cyclizative sequential rearrangement of quinoline N-oxides can be subjected to various conditions to yield a range of products:

Acid-promoted fragmentation: Treatment with acid can lead to the formation of indoles. rsc.orgprepchem.comnih.gov

Base-facilitated ring-opening: The use of a base can induce a ring-opening reaction to produce 2-alkenylanilines. rsc.orgprepchem.comnih.gov

Oxidative cyclization: Under oxidative conditions, the indoline can be converted to an isoquinolinone. rsc.orgprepchem.comnih.gov

Furthermore, the use of chiral catalysts, such as chiral phosphoric acids, can enable enantioselective skeletal editing, providing access to enantioenriched benzazepines with quaternary stereocenters. rsc.orgprepchem.comnih.gov This level of control that allows for divergent outcomes is crucial for generating molecular diversity and for applications in drug discovery and materials science. rsc.orgnih.govresearchgate.net

Derivatization and Structural Modification Strategies

Modification of the Hydroxymethyl Group

The hydroxymethyl group at the 2-position of the quinoline (B57606) ring is a primary site for chemical manipulation, offering a gateway to a variety of functional group transformations.

Esterification and Etherification Studies

Esterification and etherification of the hydroxymethyl group are common strategies to introduce a wide array of substituents, thereby altering the molecule's physicochemical properties.

Esterification: The conversion of the primary alcohol in quinolin-2-ylmethanol to an ester can be achieved through various established synthetic protocols. These reactions typically involve the use of carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, in the presence of a suitable catalyst or coupling agent. For instance, the esterification of alcohols with carboxylic acids is often catalyzed by acids. The resulting esters can exhibit a range of biological activities, and this strategy is frequently employed in the synthesis of novel compounds. researchgate.net

Etherification: The synthesis of ethers from quinolin-2-ylmethanol can be accomplished through methods like the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Additionally, modern methods for ether synthesis offer milder reaction conditions and greater functional group tolerance. organic-chemistry.org These reactions allow for the introduction of various alkyl or aryl groups, expanding the chemical diversity of the resulting derivatives.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in quinolin-2-ylmethanol provides a direct route to the corresponding aldehyde and carboxylic acid, which are valuable intermediates for further synthetic transformations.

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org To obtain the aldehyde, milder oxidizing agents or specific reaction setups are necessary to prevent over-oxidation. youtube.com For example, using an excess of the alcohol and distilling the aldehyde as it forms can favor its formation. chemguide.co.uklibretexts.org

Conversely, stronger oxidizing agents and more vigorous conditions will lead to the formation of the carboxylic acid. chemguide.co.uklibretexts.org The oxidation of aldehydes to carboxylic acids is also a well-established transformation, often proceeding readily with a variety of oxidants. organic-chemistry.org The resulting quinoline-2-carboxylic acid is a key building block for the synthesis of more complex molecules. youtube.com

Mitsunobu Reactions with Heteroaromatic Alcohols

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of other functional groups with inversion of stereochemistry. organic-chemistry.orgchemistrysteps.com This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

In the context of quinolin-2-ylmethanol, the Mitsunobu reaction can be employed to couple the alcohol with various nucleophiles, including heteroaromatic alcohols. This reaction proceeds by activating the hydroxyl group, making it a good leaving group for subsequent nucleophilic attack. organic-chemistry.org The versatility of the Mitsunobu reaction allows for the formation of C-O, C-N, and C-S bonds, providing access to a wide range of derivatives. nih.gov Studies have explored the N- versus O-alkylation in Mitsunobu reactions with quinolinols and isoquinolinols, highlighting the factors that influence the regioselectivity of the reaction. researchgate.net The reaction can also be used to introduce nitrogen-containing functionalities, which can be precursors to amines. organic-chemistry.org

Substitutions on the Quinoline Ring System

The quinoline ring itself is a target for functionalization, offering multiple positions for the introduction of substituents that can significantly influence the molecule's properties. The functionalization of the quinoline ring has become a key strategy in modern synthetic chemistry due to the medicinal potential of quinoline-based scaffolds. rsc.org

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of the quinoline ring is a critical aspect of synthetic design. Various methods have been developed to control the position of substitution.

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the site-selective functionalization of quinolines. nih.govmdpi.com These methods allow for the direct introduction of functional groups at specific positions on the quinoline ring, often with high regioselectivity. For instance, palladium-catalyzed reactions have been used for the C2-arylation of quinoline N-oxides. mdpi.com The choice of metal catalyst and reaction conditions can dictate the position of functionalization. nih.gov Base-controlled metalation using lithium amides has also been shown to provide regioselective functionalization of chloro-substituted quinolines at the C-2, C-3, or C-8 positions. nih.gov

Introduction of Diverse Functional Groups

The introduction of a wide range of functional groups onto the quinoline ring system is crucial for developing new compounds with tailored properties. This allows for the expansion of the chemical space and the enhancement of the pharmacological profile of quinoline derivatives. rsc.orgresearchgate.net

Various synthetic methodologies have been employed to introduce functional groups such as halogens, alkyl groups, aryl groups, and nitrogen-containing moieties. For example, a novel one-step method for the synthesis of C2-chlorinated quinoline derivatives has been developed using a microreactor system. researchgate.net The introduction of these diverse functional groups can lead to the synthesis of novel quinoline derivatives with potential applications in various fields. nih.govresearchgate.net

Design of Novel Quinoline Architectures via Skeletal Editing

Skeletal editing has emerged as a powerful strategy in medicinal chemistry, allowing for the precise modification of a molecule's core structure. This approach enables the rapid diversification of complex molecules, which is highly valuable in the drug discovery process. nih.gov Unlike traditional methods that focus on modifying peripheral functional groups, skeletal editing can transform the fundamental ring system, leading to novel heterocyclic compounds. bioengineer.orgresearchgate.net

Recent advancements have demonstrated the tunable skeletal editing of quinolines through Brønsted acid-catalyzed multicomponent reactions. nih.gov This methodology utilizes quinoline N-oxides, dialkyl acetylenedicarboxylates, and water to generate a variety of nitrogen-containing heteroaromatic compounds. nih.gov In a one-pot procedure, quinoline N-oxides can be converted into unique 2-substituted indolines. These intermediates can then undergo further transformations, such as acid-promoted fragmentation to yield indoles, base-facilitated ring-opening to produce 2-alkenylanilines, or oxidative cyclization to form isoquinolinones. nih.gov

The power of this approach has been further highlighted by the successful late-stage skeletal modification of quinoline cores within existing drug molecules. bioengineer.org This demonstrates the potential to apply these techniques to compounds like Quinolin-2-ylmethanol hydrochloride to generate novel analogs with potentially altered biological activities. The ability to control these transformations allows for the creation of a diverse range of molecular frameworks from a common starting material. nih.govbioengineer.org

Below is a table summarizing the outcomes of switchable skeletal editing of quinolines, a strategy applicable to the core structure of this compound.

| Starting Material | Reagents | Key Transformation | Product Class |

| Quinoline N-oxide | Dialkyl acetylenedicarboxylates, Water, Brønsted acid | Cyclization and sequential rearrangement | 2-Substituted indolines |

| 2-Substituted indoline (B122111) | Acid | Fragmentation | Indoles |

| 2-Substituted indoline | Base | Ring-opening | 2-Alkenylanilines |

| 2-Substituted indoline | Oxidant | Oxidative cyclization | Isoquinolinones |

Molecular Hybridization for Enhanced Structural Diversity

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single new chemical entity. mdpi.comjuniperpublishers.com This approach aims to create hybrid molecules with improved biological activity, enhanced selectivity, reduced toxicity, and better pharmacokinetic profiles compared to the parent molecules. mdpi.comnih.gov

The quinoline scaffold, present in this compound, is a common component in the design of molecular hybrids due to its broad range of pharmacological activities. nih.govmdpi.com For instance, the hybridization of quinoline with sulfonamides has been explored to create novel anticancer agents. nih.govresearchgate.net In one such study, a series of quinoline-sulfonamide hybrids were synthesized where the diversity was introduced at the sixth position of the quinoline moiety, incorporating both hydrophilic pyridyl and lipophilic phenyl systems. nih.gov

The table below presents examples of molecular hybridization strategies involving the quinoline core, illustrating the potential for creating diverse structures from a this compound backbone.

| Quinoline Hybrid Class | Second Pharmacophore | Linker Type | Potential Therapeutic Area |

| Quinoline-Sulfonamide | Sulfonamide | Direct bond or short chain | Anticancer |

| Quinoline-Naphthoquinone | Naphthoquinone | Covalent bond or linker | Antineoplastic |

| Quinoline-1,2,3-Triazole | 1,2,3-Triazole | Click chemistry-derived linker | Anticancer, Antimalarial |

| Quinoline-Thiourea | Thiourea | Various linkers | Anticancer |

Coordination Chemistry and Ligand Design with Quinolin 2 Ylmethanol Hydrochloride

Quinolin-2-ylmethanol Hydrochloride as a Ligand Precursor.researchgate.net

The quinoline (B57606) moiety, a bicyclic aromatic heterocycle containing nitrogen, is a well-established building block in coordination chemistry. researchgate.net The nitrogen atom within the quinoline ring provides a primary coordination site. The functionalization of the quinoline core, as seen in quinolin-2-ylmethanol, introduces additional donor atoms, thereby enhancing its chelation capabilities. The hydroxyl group in the methanol (B129727) substituent can be readily modified or used directly for coordination, making this compound a versatile starting material for synthesizing more complex ligand architectures. researchgate.net For instance, it can be a precursor for Schiff base ligands, which are known for their diverse coordination behavior and have been used to synthesize complexes with various transition metals. nih.gov

Metal Complexation Studies.researchgate.netjchemlett.comtandfonline.comnih.govrdd.edu.iq

The study of how quinolin-2-ylmethanol and its derivatives interact with metal ions is a significant area of research. These studies elucidate the chelation properties of the ligands and lead to the synthesis and characterization of novel metal complexes.

Chelation Properties and Donor Atom Identification (N, O, S).jchemlett.comtandfonline.comnih.gov

Quinolin-2-ylmethanol-based ligands typically act as bidentate or tridentate chelating agents. The primary donor atoms involved in coordination are the nitrogen of the quinoline ring and the oxygen of the hydroxyl or modified hydroxyl group. jchemlett.comnih.gov The geometry and the electronic properties of the resulting metal complexes are highly dependent on the nature of these donor atoms and their spatial arrangement.

In many instances, the ligand coordinates to the metal ion through the quinoline nitrogen and the deprotonated hydroxyl oxygen. jchemlett.com The potential for these ligands to coordinate through different atoms allows for the formation of complexes with varied stereochemistries and electronic properties. The introduction of a sulfur atom, for example through the synthesis of a Schiff base with a sulfur-containing amine, can introduce a third potential donor site, leading to N, O, S-tridentate coordination. The presence of a sulfur donor can significantly influence the electronic structure and reactivity of the metal center.

Synthesis and Characterization of Metal Complexes (e.g., Co(II), Ni(II), Cu(II)).jchemlett.comnih.gov

A variety of metal complexes involving ligands derived from quinolin-2-ylmethanol have been synthesized and characterized. The most common methods of synthesis involve the reaction of the ligand with a metal salt in a suitable solvent, often with refluxing to ensure the completion of the reaction. jocpr.comresearchgate.net The resulting complexes are typically colored solids and can be characterized by a range of spectroscopic and analytical techniques.

The characterization of these complexes often includes elemental analysis, molar conductivity measurements, magnetic susceptibility, and spectroscopic methods such as infrared (IR) and electronic (UV-Vis) spectroscopy. jocpr.comnih.gov For example, IR spectroscopy can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N (imine) and C-O (hydroxyl) bonds upon complexation. nih.gov Electronic spectra provide information about the geometry of the metal complexes. For instance, the electronic spectral data for Co(II) and Ni(II) complexes often suggest an octahedral geometry, while Cu(II) complexes may exhibit a square planar or distorted octahedral geometry. nih.gov

Below is a table summarizing the synthesis and characterization data for some representative metal complexes:

| Metal Ion | Ligand Type | Proposed Geometry | Characterization Techniques |

| Co(II) | Quinoline-based Schiff Base | Octahedral | IR, UV-Vis, Magnetic Moment mdpi.com |

| Ni(II) | Quinoline-based Schiff Base | Octahedral | IR, UV-Vis, Magnetic Moment mdpi.com |

| Cu(II) | Quinoline-based Schiff Base | Square Planar | IR, UV-Vis, Magnetic Moment nih.gov |

| Cu(II) | Imine quinoline derivative | Not specified | UV-vis, TGA/DTA, FTIR, NMR nih.gov |

Structural Analysis of Coordination Compounds

The precise three-dimensional arrangement of atoms in a metal complex can be determined through structural analysis techniques, providing invaluable insights into bonding and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) for Complex Geometry and Bonding.jchemlett.comnih.gov

For example, a square planar geometry has been suggested for some Cu(II) mixed ligand complexes based on analytical and spectroscopic data. jchemlett.com SC-XRD can confirm such geometries and provide detailed information about the coordination environment of the copper ion. The data from SC-XRD is crucial for understanding the structure-property relationships in these coordination compounds.

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Spectroscopic Characterization

The precise structural elucidation and characterization of quinolin-2-ylmethanol hydrochloride are accomplished through a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's atomic connectivity, electronic properties, and functional group composition.

Advanced NMR Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the definitive structural analysis of organic molecules like this compound. While one-dimensional (1D) NMR provides fundamental information, advanced 2D NMR and solid-state NMR techniques offer a more comprehensive understanding. acs.orgunirioja.es

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) are invaluable for establishing the connectivity of hydrogen atoms within the quinoline (B57606) ring system. acs.orgunirioja.es By analyzing cross-peaks in a COSY spectrum, it is possible to trace the spin-spin coupling network between adjacent protons, confirming their relative positions. acs.org For instance, the correlation between H-2 and H-3, and subsequently H-3 and H-4, can be unequivocally determined. acs.org This is particularly useful in distinguishing between isomers of substituted quinolines where 1D NMR spectra alone may be ambiguous. acs.orgnsf.gov More advanced techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) allow for the correlation of proton and carbon signals, providing a complete and unambiguous assignment of the entire molecular skeleton. clockss.org NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of atoms, which is crucial for conformational analysis. ipb.pt

Solid-State NMR (ssNMR): For heterocyclic compounds like this compound, ssNMR offers unique advantages. nsf.govnih.gov It provides information about the molecule's structure in its solid, crystalline form, which can differ from its solution-state conformation. nih.gov Techniques like 13C{14N} solid-state NMR can act as an "attached nitrogen test," allowing for the direct identification of carbon atoms bonded to nitrogen. nsf.govnih.gov This is achieved by exploiting the dipolar couplings between 13C and 14N nuclei. nih.gov This method is particularly powerful for distinguishing between heterocyclic isomers where solution NMR data might be inconclusive. nsf.govnih.gov Furthermore, 15N solid-state NMR can provide sensitive information about the electronic environment of the nitrogen atom within the quinoline ring. acs.org

Typical Chemical Shifts: The proton and carbon chemical shifts in quinoline derivatives are influenced by the electronic effects of the substituents and the aromatic ring system. tsijournals.comuncw.eduuncw.edu The protons on the pyridine (B92270) ring (H-2, H-3, H-4) are generally found at lower fields compared to those on the benzene (B151609) ring (H-5, H-6, H-7, H-8) due to the electron-withdrawing nature of the nitrogen atom. acs.org

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions and optical properties of this compound. rsc.orgnih.gov The quinoline core is a chromophore, meaning it absorbs light in the ultraviolet-visible region. fiveable.me

The absorption spectrum of quinoline derivatives typically displays multiple bands corresponding to different electronic transitions. researchgate.net These are primarily π-π* transitions within the aromatic system and n-π* transitions involving the non-bonding electrons of the nitrogen atom. researchgate.net The precise wavelengths and intensities of these absorption bands (λmax) are sensitive to the molecular structure and the solvent environment. rsc.orgresearchgate.net

Substituents on the quinoline ring can significantly influence the electronic transitions. nih.gov The methanolic group (-CH2OH) at the 2-position can cause a shift in the absorption maxima compared to the parent quinoline molecule. The hydrochloride salt formation, by protonating the nitrogen, will also lead to noticeable changes in the UV-Vis spectrum.

The study of these electronic transitions provides insights into the molecule's electronic structure and can be correlated with its potential applications in areas like fluorescent probes and optoelectronic materials. rsc.orgresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. mdpi.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. nih.govrsc.org

Ionization Techniques: Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecular ion [M+H]+. nih.govsigmaaldrich.com This allows for the direct determination of the molecular weight.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecular ion. nih.govsigmaaldrich.com By inducing fragmentation through collision-induced dissociation (CID), characteristic fragment ions are produced. nih.gov The analysis of these fragments provides valuable structural information. For quinoline derivatives, common fragmentation pathways include the loss of small neutral molecules like H2O (from the alcohol group), CO, and cleavage of the substituent chain. nih.govlibretexts.org The fragmentation pattern of the quinoline ring itself can also provide confirmatory evidence of the core structure. nih.govsigmaaldrich.com The fragmentation of quinic acid, a related cyclic compound, also shows characteristic losses that can be informative. researchgate.net

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. mdpi.commdpi.com The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different bonds within the molecule. openstax.orgyoutube.com

Key Vibrational Bands:

O-H Stretch: A broad and intense absorption band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group in the methanol (B129727) substituent. openstax.orgmasterorganicchemistry.comlibretexts.org The broadness is a result of hydrogen bonding.

N-H Stretch: As a hydrochloride salt, the protonated nitrogen atom in the quinoline ring will exhibit an N-H stretching vibration, typically appearing as a broad band in the 2500-3000 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene (B1212753) (-CH2-) group will appear just below 3000 cm⁻¹. mdpi.com

C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system typically occur in the 1600-1450 cm⁻¹ region. mdpi.comresearchgate.net

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the primary alcohol group will give rise to a strong absorption band in the 1050-1150 cm⁻¹ range. mdpi.comlibretexts.org

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds can be seen in the 900-675 cm⁻¹ region, and their specific pattern can sometimes provide information about the substitution pattern of the aromatic ring. openstax.org

The combination of these characteristic absorption bands provides a molecular fingerprint, confirming the presence of the key functional groups in this compound.

Advanced Chromatographic Method Development

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound. High-performance liquid chromatography (HPLC) is the most widely used method for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

HPLC is a powerful analytical technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. sielc.comsielc.com For this compound, reversed-phase HPLC (RP-HPLC) is a common and effective approach. sielc.com

Method Development: A typical RP-HPLC method for a quinoline derivative would involve a C18 column as the stationary phase. researchgate.net The mobile phase would consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of the target compound from any impurities. researchgate.net

Detection: A Diode Array Detector (DAD) is frequently used for detection, as it can monitor the absorbance of the eluting compounds over a range of wavelengths simultaneously. researchgate.net This allows for the identification of compounds based on their UV-Vis spectra and quantification based on their peak areas.

Purity Assessment: By analyzing the chromatogram, the purity of a sample of this compound can be determined. The area of the main peak corresponding to the target compound is compared to the total area of all peaks in the chromatogram. This provides a quantitative measure of purity. The method can be validated to ensure its accuracy, precision, and robustness for reliable quality control. researchgate.net

Separation: HPLC is also crucial for the separation of this compound from starting materials, by-products, and degradation products. mdpi.comresearchgate.net Specialized columns and mobile phase conditions can be developed to separate closely related isomers or impurities. sielc.com For preparative applications, the method can be scaled up to isolate larger quantities of the pure compound. sielc.com

Electrochemical Characterization Techniques

Electrochemical methods are instrumental in investigating the redox properties of quinoline derivatives, providing insights into their reaction mechanisms, electron transfer kinetics, and potential applications in areas like synthesis and corrosion inhibition. rsc.orgresearchgate.netajrconline.org

Cyclic Voltammetry (CV) is a primary electrochemical technique for studying the redox behavior of chemical species. ajrconline.org It involves scanning the potential of a working electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the electrochemical system. ajrconline.org For quinoline compounds, CV can determine oxidation and reduction potentials, the stability of redox species, and the nature of electron transfer processes (reversible, irreversible, or quasi-reversible). mdpi.comnih.govresearchgate.net

In a typical CV experiment for a quinoline derivative, the compound is dissolved in a suitable solvent containing a supporting electrolyte, such as tetrabutylammonium (B224687) perchlorate (B79767) or tetrabutylammonium bromide, to ensure conductivity. ajrconline.orgresearchgate.net A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire). researchgate.netajrconline.org

Studies on various quinoline derivatives have demonstrated the strong correlation between their chemical structure and their redox potentials. mdpi.comnih.govresearchgate.net For instance, the presence and position of substituents on the quinoline ring significantly influence the ease of oxidation or reduction. An electrochemical investigation of 1-(quinolin-2-yl)-2-(pyran-2-yl)ethane-1,2-dione derivatives using CV on a platinum electrode in acetonitrile showed that their oxidation occurs in two distinct stages. researchgate.net Similarly, the electrochemical behavior of quinoline N-oxides has been studied to understand C-H/N-H cross-coupling reactions, revealing how the choice of solvent can direct the reaction pathway. mdpi.com The absence of an oxidation peak in the anodic scan during the analysis of quinoline yellow indicated an irreversible reduction process. nih.gov Mechanistic studies combining cyclic voltammetry with other techniques have indicated that intermediates formed from the cathodic reduction of quinolines can be intercepted by other reagents, leading to new synthetic pathways. rsc.org

| Parameter | Typical Experimental Setup for Quinoline CV |

| Working Electrode | Glassy Carbon Electrode (GCE), Platinum (Pt) Electrode ajrconline.orgresearchgate.net |

| Reference Electrode | Saturated Calomel Electrode (SCE) researchgate.net |

| Counter Electrode | Platinum (Pt) wire |

| Solvent | Acetonitrile (CH₃CN), Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF) ajrconline.orgresearchgate.netmdpi.com |

| Supporting Electrolyte | Tetrabutylammonium perchlorate (TBAP), Tetrabutylammonium bromide (TBAB) ajrconline.orgresearchgate.net |

| Information Obtained | Oxidation/Reduction Potentials, Reversibility of Redox Processes, Reaction Mechanisms ajrconline.orgmdpi.com |

Controlled Potential Electrolysis, also known as potentiostatic electrolysis, is a bulk electrolysis technique where the potential of the working electrode is held constant at a value where a specific electrochemical reaction occurs. This method is used for the quantitative reduction or oxidation of a species in solution and is valuable for synthesizing new compounds and elucidating reaction mechanisms. nih.gov

In the context of quinoline chemistry, controlled potential electrolysis has been employed to achieve selective transformations. For example, a paired electrolysis strategy has been developed for the efficient synthesis of highly functionalized quinoline-substituted molecules. nih.gov This method utilizes both the cathodic and anodic processes simultaneously to achieve different goals in a single operation, highlighting the unique possibilities of electrochemical activation. nih.gov By controlling the electrolysis potential, specific reactions such as the hydrocyanomethylation or hydrogenation of quinoline skeletons can be achieved, using acetonitrile as both a hydrogen source and a cyanomethyl precursor. rsc.org

This technique is also crucial for mechanistic studies. By carrying out electrolysis at a controlled potential corresponding to a specific peak observed in a cyclic voltammogram, the product of that particular redox step can be generated in a sufficient quantity for isolation and characterization by other analytical methods (e.g., NMR, MS). This allows for the definitive identification of reaction intermediates and final products. For instance, in the electrochemical coupling of morpholine (B109124) with quinoline N-oxide, increasing the amount of electricity passed (i.e., extending the electrolysis time) led to the deoxygenation of the initial product to form substituted quinolines. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the electronic structure and related properties of Quinolin-2-ylmethanol hydrochloride.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6–31+G(d,p), 6-311++G(d,p)), have been employed to determine their optimized molecular geometries. scirp.orgresearchgate.netmdpi.com These calculations provide precise bond lengths and angles for the ground state of the molecule. For instance, studies on quinoline have shown that the calculated geometric parameters are in good agreement with experimental data. researchgate.net The electronic structure, including the distribution of electrons and the nature of chemical bonds, can be thoroughly analyzed. In quinoline, the C-C bond lengths within the rings are found to be intermediate between typical single and double bonds, confirming the delocalization of π-electrons. researchgate.net Similarly, the C-N bond lengths also indicate electron delocalization. researchgate.net

HOMO-LUMO Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. scirp.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability. scirp.orgnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive. researchgate.net For quinoline, the HOMO-LUMO energy gap has been calculated using DFT, providing insights into its electronic properties. scirp.org In a study of a quinoline derivative, the HOMO was found to be delocalized over the triazole and phenyl rings, while the LUMO was localized on the quinoline moiety. researchgate.net

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. scirp.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. scirp.org |

| Energy Gap | The energy difference between HOMO and LUMO | Determines kinetic stability, chemical reactivity, and optical polarizability. scirp.org A large gap implies high stability. nih.gov |

Fukui Functions and Reactivity Predictions

Fukui functions are used within DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. By calculating condensed Fukui functions for each atom, one can identify the regions most susceptible to different types of chemical reactions. researchgate.net For quinoline and its derivatives, these calculations can pinpoint which atoms are most likely to be involved in electrophilic substitutions or nucleophilic attacks. researchgate.netnih.gov For example, in pristine quinoline, certain sites on the molecule show positive Fukui function values, indicating areas where electron density increases upon the addition of a charge, making them susceptible to attack. researchgate.net

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For quinoline derivatives, MEP maps can reveal the electronegative and electropositive regions, providing insights into intermolecular interactions. researchgate.net The generation of accurate and reproducible biomolecular EPMs is crucial for understanding electrostatic complementarity in molecular recognition processes. chemrxiv.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov This technique provides detailed information about the dynamic behavior and interactions of molecules in various environments. nih.govgithub.io

Simulation of Molecular Interactions in Solution and Adsorption Processes

MD simulations can be used to model the behavior of this compound in solution, providing insights into its solvation and interactions with solvent molecules. ijnc.ir These simulations can also be employed to study adsorption processes, for instance, how the molecule interacts with and binds to a surface. By simulating the system at an atomic level, it is possible to understand the key intermolecular forces driving these processes. researchgate.net MD simulations have been successfully used to study the interactions of various quinoline derivatives with biological targets, revealing important binding interactions and conformational changes. nih.govnih.gov The simulations can track the trajectory of each atom, allowing for the analysis of properties like conformational stability, residue flexibility, and the formation of hydrogen bonds. nih.gov

Computational Studies on Reaction Mechanisms

While specific computational studies detailing the reaction mechanisms for the synthesis of this compound are not extensively documented in dedicated publications, the general principles of quinoline synthesis have been a subject of theoretical investigation. The synthesis of the quinoline scaffold itself can involve several pathways, and computational models are used to elucidate the finer details of these complex reactions.

For instance, the synthesis of related quinoline derivatives has been studied using computational methods to understand the reaction pathways. One common route involves a Grignard reaction to break a cyclic ketone, followed by iodination and elimination reactions. The subsequent introduction of an azide (B81097) group via sodium azide and a final reduction step in the presence of a palladium-carbon catalyst in a methanol (B129727) solution are steps that can be modeled computationally to predict yields and reaction kinetics. nih.gov These studies help in optimizing reaction conditions and understanding the role of various reagents and intermediates.

Theoretical models can also predict the most likely pathways for the formation of the quinoline ring system, a core component of this compound. These studies often involve calculations of transition state energies and reaction intermediates to map out the potential energy surface of the reaction.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method provides valuable information about the interaction modes between the ligand and the protein's active site, which is crucial for understanding the compound's potential biological activity. While specific docking studies on this compound are part of broader research on quinoline derivatives, the general interaction patterns of the quinoline scaffold have been extensively modeled.

In silico molecular docking studies of various quinoline derivatives have revealed key interaction modes with different protein targets. These studies often highlight the importance of the quinoline nitrogen and other functional groups in forming hydrogen bonds and other non-covalent interactions with amino acid residues in the protein's binding pocket.

For example, in studies of quinoline derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), docking simulations have shown that the quinoline ring can participate in π-π stacking and hydrophobic interactions with key amino acid residues. nih.gov Specifically, interactions with residues such as His41, His164, and Glu166 have been observed. nih.gov The hydroxyl group, such as the one in Quinolin-2-ylmethanol, can act as a hydrogen bond donor or acceptor, further stabilizing the ligand-protein complex.

Molecular dynamics simulations, which provide insights into the dynamic behavior of the ligand-protein complex over time, have been used to assess the stability of these interactions. nih.gov These simulations can reveal how the ligand and protein adjust their conformations to achieve an optimal binding pose.

The following table summarizes the types of interactions observed in molecular docking studies of quinoline derivatives with various protein targets:

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) | Reference |

| Hydrogen Bonding | Quinoline Nitrogen, Hydroxyl Group | His41, His164, Glu166, Gln189 | nih.gov |

| π-π Stacking | Quinoline Ring | His41 | nih.gov |

| Hydrophobic Interactions | Quinoline Ring | Tyr54, Asp187 | nih.gov |

It is important to note that while these studies provide a general framework for understanding the interaction of quinoline derivatives, the specific interaction modes of this compound would depend on the particular protein target being investigated. The hydrochloride salt form can also influence its solubility and initial interactions before binding.

Applications As a Scaffold in Medicinal Chemistry Research Mechanism Focused

Quinoline (B57606) Scaffold in Target-Oriented Drug Design

The quinoline nucleus is a prominent feature in numerous established drugs and serves as a critical starting point for rational drug design. nih.gov The ability to modify the quinoline ring system through various chemical reactions facilitates the generation of large libraries of structurally diverse derivatives. nih.gov This adaptability is crucial for optimizing interactions with specific biological targets. Researchers leverage the quinoline scaffold to design molecules with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. bohrium.comresearchgate.net The position and nature of substituents on the quinoline ring play a significant role in the functionality and target specificity of the synthesized compounds. frontiersin.org

Investigation of Molecular Mechanisms of Action

The therapeutic effects of quinoline-based compounds stem from their ability to interact with and modulate various biological molecules and pathways. Understanding these mechanisms is fundamental to developing more effective and selective drugs.

A significant mechanism of action for certain cytotoxic quinoline derivatives is their interaction with DNA. Many quinoline alkaloids function as intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.gov This process can inhibit DNA replication and transcription, leading to cell death. nih.gov

Furthermore, these compounds can act as topoisomerase poisons. nih.gov Topoisomerases are vital enzymes that manage the topological state of DNA during cellular processes. researchgate.net By stabilizing the transient complex formed between the topoisomerase enzyme and DNA, quinoline-based inhibitors prevent the re-ligation of the DNA strand, leading to double-strand breaks and triggering apoptosis. nih.gov Molecular docking studies have shown that quinoline alkaloids can dock intercalatively into DNA, and these orientations are electronically favorable, involving π-π stacking interactions with DNA base pairs. nih.gov

Table 1: Examples of Quinoline Derivatives and their DNA-Targeted Mechanisms

| Compound Class | Proposed Mechanism | Research Finding | Citation |

| Stauranthus quinoline alkaloids | DNA Intercalation & Topoisomerase Inhibition | Molecular docking studies show favorable intercalative docking into DNA, with favorable electrostatic and molecular orbital interactions. | nih.gov |

| Cyclopentaquinoline derivatives | DNA Intercalation & Topoisomerase II Inhibition | A synthesized series showed promising anti-proliferative properties based on pharmacophoric features of known DNA intercalators and Topo II inhibitors. | researchgate.net |

| Phthalazine-based derivatives | DNA Intercalation & Topoisomerase II Inhibition | Compound 9d was identified as a potent Topo II inhibitor that also intercalates with DNA, leading to tumor growth inhibition in vivo. | nih.gov |

| General Quinolones | Gyrase and Topoisomerase IV Inhibition | Resistance often arises from mutations in the serine and acidic residues that anchor a water-metal ion bridge, disrupting drug-enzyme interaction. | nih.gov |

The NLRP3 inflammasome is a multi-protein complex involved in the inflammatory response. Its activation is a key step in processing pro-inflammatory cytokines. bohrium.com The P2X7 receptor, an ATP-gated ion channel, is a potent activator of the NLRP3 inflammasome. nih.govnih.gov Research has demonstrated a direct physical interaction between the P2X7 receptor and the NLRP3 scaffold protein at subplasmalemmal sites. bohrium.comnih.gov Activation of the P2X7 receptor by extracellular ATP triggers localized cytoplasmic ion changes, including potassium efflux, which are critical for NLRP3 recruitment and activation. bohrium.comnih.govdovepress.com

Quinoline-based compounds have been investigated as inhibitors of this pathway. For instance, Qinsengenin (QSG), a compound that may be related to the quinoline scaffold, has been shown to reduce the activation of the NLRP3 inflammasome in macrophages by targeting the P2X7R-NEK7-NLRP3 pathway. dovepress.com This suggests that targeting the P2X7 receptor with quinoline derivatives is a viable strategy for developing anti-inflammatory agents. nih.gov

Hypoxia-inducible factors (HIFs) are transcription factors that play a central role in cellular adaptation to low oxygen (hypoxia), a common feature of the tumor microenvironment. nih.govmdpi.com HIF-1 is a heterodimer composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit. nih.gov Under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia response elements (HREs) in the DNA, activating the transcription of over 100 genes involved in processes like angiogenesis and metabolic reprogramming that support tumor survival. mdpi.comnih.gov

The HIF-1 signaling pathway is regulated by multiple signaling cascades, including PI3K/Akt/mTOR and Ras/MAPK, which can control HIF-1α synthesis and stability. mdpi.comresearchgate.net Inhibition of the HIF-1 pathway is a promising strategy for cancer therapy. nih.gov This can be achieved by targeting various steps, including HIF-1α expression, its dimerization with HIF-1β, or its transcriptional activity. nih.govcurvetx.com Natural compounds, such as the quinoline alkaloid Dictamnine, have been identified as inhibitors of the HIF-1 pathway, highlighting the potential of the quinoline scaffold in this area. researchgate.net

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical for tumor growth and survival. nih.gov The chaperone function of Hsp90 is dependent on its ability to bind and hydrolyze ATP. nih.gov Inhibition of Hsp90's ATPase activity disrupts the maturation and stability of its client proteins, leading to their degradation and the simultaneous interruption of multiple oncogenic signaling pathways. nih.gov

The quinoline core is found in several Hsp90 inhibitors. nih.gov For example, a series of 3-(heteroaryl)quinolin-2(1H)-one derivatives were designed as potential Hsp90 inhibitors. Specific compounds from this series were found to decrease the levels of the client protein CDK-1 in cancer cell lines without triggering the heat-shock response, an undesirable side effect of some Hsp90 inhibitors that target the N-terminal domain. nih.gov

Table 2: Quinoline-Based Hsp90 Inhibitors and their Effects

| Compound Series | Target Cell Lines | Key Finding | Citation |

| 3-(heteroaryl)quinolin-2(1H)-ones | MDA-MB-231, PC-3 | Compounds 3b and 4e induced a significant decrease in the CDK-1 client protein and stabilized Hsp90 and Hsp70 levels. | nih.gov |

| 2-aroylquinoline-5,8-diones | Cancer cell lines | Compounds 26 and 27 inhibited cancer cell growth at sub-micromolar concentrations and persuaded the degradation of Hsp70 and Akt proteins. | nih.gov |

Development of Quinoline-Based Chemosensors and Probes

The unique photophysical properties of the quinoline ring have made it a valuable component in the design of chemosensors and fluorescent probes. asianpubs.orgrsc.org These molecules are engineered to exhibit a detectable change, such as in color or fluorescence intensity, upon binding to a specific analyte, like a metal ion. rsc.orgmdpi.com

Quinoline-based sensors have been developed for the selective detection of various ions, including copper (Cu²⁺) and zinc (Zn²⁺). asianpubs.orgrsc.orgnih.govrsc.org For example, a probe built from a quinoline moiety was designed for the selective detection of copper ions, showing a remarkable enhancement in fluorescence. rsc.org Another sensor, DQ, which is based on two quinoline units, was synthesized to detect zinc ions with high sensitivity and was even applied to bioimaging in zebrafish. nih.gov The design of these sensors often involves linking the quinoline fluorophore to a specific receptor unit that selectively binds the target analyte, causing a change in the electronic properties of the system and thus altering its fluorescence output. rsc.org

Table 3: Examples of Quinoline-Based Chemosensors

| Sensor Name/Class | Target Analyte | Detection Principle | Limit of Detection | Citation |

| Quinoline-based probe | Copper ions (Cu²⁺/Cu⁺) | Colorimetric and fluorescent enhancement | 1.03 µM | rsc.org |

| Sensor DQ | Zinc ion (Zn²⁺) | Fluorescence turn-on | 0.07 µM | nih.gov |

| Receptor 1 | Zinc ion (Zn²⁺) | Water-soluble fluorescent 'turn-on' | 4.48 µM | rsc.org |

| Hydrazone derivative 1 | Tributyltin (TBT) | Color change and fluorescence appearance | Not specified | mdpi.com |

| Ligands QL1 and QL2 | Copper ion (Cu²⁺) | Selective fluorescence turn-off | Nanomolar scale | asianpubs.org |

Design Principles for Selective Ion Sensing (e.g., metal ions, fluoride (B91410) ions)

The design of selective ion sensors based on the quinolin-2-ylmethanol scaffold hinges on the integration of a fluorescent signaling unit (the quinoline ring) with a selective recognition site (the receptor). The selectivity and sensitivity of these sensors are dictated by the nature of the receptor and the spacer connecting it to the quinoline fluorophore.

Fluoride Ion Sensing: The design principle for fluoride ion sensors is distinct and often relies on the strong hydrogen bond accepting ability of the fluoride anion. A successful strategy involves creating a sensor molecule with a hydrogen bond donor group, such as an N-H moiety, positioned in proximity to the quinoline fluorophore. nih.govnih.gov In one example, a thiosemicarbazone derivative of 2-quinolinecarboxaldehyde, N-cyclohexyl-2-(quinolin-2-ylmethylene) hydrazine-1-carbothioamide (CQHC), was developed for selective fluoride detection. nih.govnih.gov The design principle here is that the fluoride ion will selectively interact with and deprotonate the N-H proton of the thiosemicarbazide (B42300) unit. nih.govnih.gov This deprotonation event causes a significant change in the internal charge transfer (ICT) character of the molecule, resulting in a strong fluorescence response. nih.govnih.gov The selectivity for fluoride over other anions is achieved because fluoride is a strong enough base to induce this deprotonation, whereas other ions like chloride or bromide are not.

| Sensor Derivative Structure | Target Ion | Key Design Principle | Reference |

|---|---|---|---|

| Quinoline linked to pyridyl groups via flexible or semi-rigid spacers | Zn²⁺ | Creation of a specific coordination pocket by nitrogen-containing heterocycles for chelation. Spacer rigidity influences binding. | rsc.orgsemanticscholar.org |

| N-cyclohexyl-2-(quinolin-2-ylmethylene) hydrazine-1-carbothioamide (CQHC) | F⁻ | Presence of an N-H proton donor that can be selectively deprotonated by the highly basic fluoride ion. | nih.govnih.gov |

| Quinoline-based probe with specific chelating moiety | Cu²⁺ | Formation of a stable complex between the probe and the copper ion, leading to a differential colorimetric and fluorescent response. | rsc.org |

Fluorescence Turn-on/Turn-off Mechanisms

The signaling mechanism of quinolin-2-ylmethanol-based sensors is typically based on modulating the fluorescence emission of the quinoline core through various photophysical processes. These can be broadly categorized as "turn-off" (quenching) or "turn-on" (enhancement) responses upon analyte binding.

Fluorescence Turn-off (Quenching): A common mechanism for fluorescence quenching is Photoinduced Electron Transfer (PET). researchgate.netxjenza.org In the absence of the target analyte, the receptor unit can have a lone pair of electrons with an appropriate energy level to donate an electron to the excited state of the quinoline fluorophore. This non-radiative PET process provides a pathway for the excited state to decay back to the ground state without emitting a photon, thus quenching the fluorescence. researchgate.netxjenza.org Upon binding of a metal ion, for example, the lone pair of electrons on the receptor becomes engaged in the coordination bond. This lowers their energy level, making the PET process energetically unfavorable, which in turn restores the fluorescence. Alkylated quinoline-2-thiol (B7765226) derivatives, for instance, show a reduction in fluorescence when exposed to certain metals due to quenching effects. researchgate.net

Fluorescence Turn-on (Enhancement): Conversely, a "turn-on" response is often highly desirable for sensing applications due to a better signal-to-noise ratio.

Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for metal ion sensing. rsc.org In many sensor designs, the quinoline scaffold is linked to a receptor that quenches fluorescence in the unbound state. Upon chelation with a metal ion, the conformational rigidity of the molecule increases, which can suppress non-radiative decay pathways (e.g., vibrational relaxation) and thus enhance the fluorescence quantum yield. Sensors for Zn²⁺ have demonstrated selective fluorescence enhancement via CHEF. rsc.orgsemanticscholar.org

Deprotonation-Induced Emission: As seen in the fluoride sensor CQHC, the initial probe can be weakly fluorescent. nih.govnih.gov The binding and subsequent deprotonation of the N-H group by the fluoride ion creates a new, anionic species. nih.govnih.gov This new species possesses different electronic properties, often with enhanced intramolecular charge transfer (ICT) characteristics, leading to a significant increase in fluorescence intensity—a clear "turn-on" signal. nih.govnih.gov The CQHC sensor exhibits a four-fold fluorescence enhancement upon interaction with fluoride ions. nih.gov

Reaction-Based Sensing: In some cases, the analyte induces a chemical reaction that transforms a non-fluorescent or weakly fluorescent probe into a highly fluorescent product. For example, a probe for hypochlorite (B82951) was designed where a complex (L-Cu²⁺) is initially non-fluorescent. nih.gov The addition of hypochlorite destroys the ligand structure, releasing a highly fluorescent coumarin (B35378) derivative and "turning on" the fluorescence. nih.gov

The main reasons for fluorescence quenching or enhancement involve various molecular interactions, including energy transfer, molecular reorganization, and the formation of ground-state complexes. nih.gov

Molecular Logic Gate Functions

The ability of a single chemosensor to respond to multiple chemical inputs with distinct outputs allows for its use as a molecular-level information processor, or a molecular logic gate. mdpi.com These systems operate on binary logic (outputting a "1" for a high signal and "0" for a low signal) based on the presence or absence of chemical inputs. um.edu.mt Quinolin-2-ylmethanol derivatives have been successfully employed to construct such gates.

A molecular logic gate performs a logical operation on one or more inputs to produce a single output. mdpi.com By defining a threshold for the fluorescence intensity, the continuous sigmoidal response of a sensor can be converted into a binary output. um.edu.mt

For example, the chemosensor CQHC, which responds differently to metal ions (Co²⁺, Zn²⁺, Hg²⁺) in its absorption spectrum and selectively to fluoride ions (F⁻) in its emission spectrum, was used to construct a molecular logic gate. nih.govnih.gov

INHIBIT (INH) Gate: An INHIBIT logic gate produces an output (1) only when one input (Input A) is present and the other input (Input B) is absent. The CQHC sensor can be configured to function as an INH gate. If the fluorescence emission at a specific wavelength is considered the output, and the presence of F⁻ is Input A and the presence of Co²⁺ is Input B, the gate would operate as follows:

No inputs (0,0) -> Low fluorescence (Output 0)

Only Co²⁺ (Input B=1) -> Low fluorescence (Output 0)

Only F⁻ (Input A=1) -> High fluorescence (Output 1) nih.gov

Both F⁻ and Co²⁺ (1,1) -> Low fluorescence (Output 0, due to quenching or complexation effects)

Q & A

Q. What are the primary synthetic routes for Quinolin-2-ylmethanol hydrochloride, and how can purity be ensured during synthesis?

- Methodological Answer: this compound is typically synthesized via nucleophilic substitution or catalytic reduction of precursor quinoline derivatives. For example, chloromethylquinoline intermediates can undergo hydrolysis under controlled acidic conditions to yield the alcohol derivative, followed by HCl salt formation . Purification often involves recrystallization using ethanol/water mixtures or column chromatography with silica gel. Purity verification requires HPLC (≥95% purity threshold) and NMR to confirm absence of unreacted starting materials or byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer: Essential techniques include:

- 1H/13C NMR : To confirm the presence of the methanol (-CH2OH) group and quinoline backbone (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks, particularly in polymorphic studies .

- Mass spectrometry (ESI-MS) : To validate molecular weight (e.g., [M+H]+ ion at m/z corresponding to C11H11ClNO+) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer: Store in airtight, light-resistant glass containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid proximity to strong oxidizing agents (e.g., peroxides), as highlighted in safety data sheets .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in this compound synthesis?

- Methodological Answer: Systematic optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures favor crystallization .

- Catalyst screening : Palladium or nickel catalysts may accelerate reduction steps, but require strict control of residual metal content via ICP-MS .

- pH monitoring : Maintain reaction pH < 3 during HCl salt formation to prevent decomposition .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer: Discrepancies often arise from differences in assay conditions or impurity profiles. Mitigation strategies include:

- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 μM) and validate with reference compounds (e.g., chloroquine for antimalarial assays) .

- Batch-to-batch consistency checks : Compare HPLC chromatograms and biological activity across synthesized batches .

- Mechanistic studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding affinities .

Q. What computational approaches predict this compound’s interaction with biological targets?

- Methodological Answer:

- Molecular docking : Use AutoDock Vina with protein structures (e.g., Plasmodium falciparum enzymes) to identify binding poses. Validate with MD simulations (e.g., GROMACS) to assess stability .

- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity using descriptors like logP and H-bond donor counts .

Q. How can stability under physiological conditions be evaluated for drug delivery applications?

- Methodological Answer: Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |